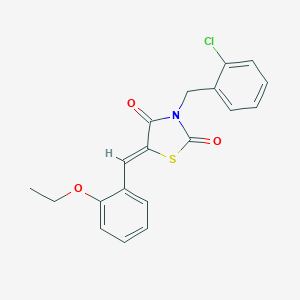
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBET belongs to the class of thiazolidinedione compounds that exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its biological activities by modulating various signaling pathways. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, improve mitochondrial function, and regulate lipid metabolism. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to reduce inflammation and improve insulin sensitivity. In addition, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not very soluble in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione analogs. Another area of research is the investigation of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione's potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione needs to be further elucidated to fully understand its biological activities. Finally, more studies are needed to investigate the safety and toxicity of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione in animals and humans.
Conclusion:
In conclusion, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a promising synthetic compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it exhibits a wide range of biological activities. However, more research is needed to fully understand its mechanism of action and safety profile. With further research, (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has the potential to become a valuable therapeutic agent in the future.
Synthesemethoden
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzylamine and 2-ethoxybenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting compound is then purified using column chromatography to obtain pure (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione. The yield of (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione is typically around 70%.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. (5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
(5Z)-3-(2-chlorobenzyl)-5-(2-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C19H16ClNO3S |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-24-16-10-6-4-7-13(16)11-17-18(22)21(19(23)25-17)12-14-8-3-5-9-15(14)20/h3-11H,2,12H2,1H3/b17-11- |
InChI-Schlüssel |
GDUBEXADVWUMFF-BOPFTXTBSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)
![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-{4-[(4-Methylbenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300843.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300847.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)

![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)